Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate
CAS No.:
Cat. No.: VC13541379
Molecular Formula: C10H10ClFO3
Molecular Weight: 232.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClFO3 |
|---|---|
| Molecular Weight | 232.63 g/mol |
| IUPAC Name | ethyl 2-(2-chloro-5-fluorophenoxy)acetate |
| Standard InChI | InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-5-7(12)3-4-8(9)11/h3-5H,2,6H2,1H3 |
| Standard InChI Key | BERPEHQVESORFN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=C(C=CC(=C1)F)Cl |
| Canonical SMILES | CCOC(=O)COC1=C(C=CC(=C1)F)Cl |
Introduction
Chemical Identity and Structural Features
Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate belongs to the class of phenoxyacetic acid esters, distinguished by its substitution pattern on the aromatic ring. The IUPAC name derives from the ethyl ester of acetic acid substituted at the phenoxy group with chlorine and fluorine at the 2- and 5-positions, respectively. Key structural attributes include:
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Molecular Formula: C₁₀H₁₀ClFO₃
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Molecular Weight: 260.64 g/mol (calculated from atomic weights)
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Structural Features:
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A benzene ring with electron-withdrawing substituents (Cl and F) at positions 2 and 5.
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An ether linkage connecting the aromatic ring to a methylene group (-CH₂-).
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An ethyl ester group (-COOCH₂CH₃) conferring lipophilicity.
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Synthesis and Manufacturing Processes
The synthesis of ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate likely follows established protocols for phenoxyacetic acid esters, involving nucleophilic aromatic substitution or Williamson ether synthesis. A patented method for analogous compounds provides a plausible route:
Reaction Mechanism
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Substrate Preparation: 2-Chloro-5-fluorophenol is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium tert-butoxide or sodium hydride).
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Etherification: The phenolic oxygen attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride and forming the ether bond.
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Purification: The crude product is isolated via solvent extraction and recrystallization.
This method mirrors the synthesis of 4-chloro-5-fluoro-2-methylpyrimidine derivatives, where potassium tert-butoxide replaces hazardous bases like sodium hydride to improve safety and yield (>90% in chlorination steps) .
Optimized Conditions
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Solvent: Dichloromethane or acetone (low boiling point for easy removal).
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Temperature: 60–80°C to balance reaction rate and side-product formation.
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Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactions.
Industrial-scale production would require rigorous control of halogenated intermediates to minimize environmental release .
Physical and Chemical Properties
While experimental data for ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate are scarce, extrapolations from similar esters suggest the following properties:
The compound’s low water solubility and moderate LogP indicate a propensity for bioaccumulation in lipid-rich tissues, necessitating careful environmental monitoring .
Environmental Impact and Degradation Pathways
Abiotic Degradation
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Hydrolysis: Predominant in alkaline conditions, cleaving the ester bond to yield 2-(2-chloro-5-fluoro-phenoxy)acetic acid.
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Photolysis: UV exposure degrades the aromatic ring, forming chlorinated and fluorinated aliphatic byproducts.
Biotic Degradation
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Soil Metabolism: Aerobic microbes mineralize the compound to CO₂, with transient metabolites like hydroxylated derivatives .
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Aquatic Half-Life: <30 days in aerobic water systems, prolonged in anaerobic sediments .
Regulatory models estimate drinking water equivalent concentrations (DWEC) <0.07 ppb, below thresholds for human health risks .
Applications in Agrochemicals and Industrial Chemistry
Herbicidal Activity
As a phenoxyacetic acid derivative, the compound may act as a synthetic auxin, disrupting plant cell elongation. Structural analogs like flufenpyr-ethyl are commercial herbicides targeting broadleaf weeds in corn and sugarcane .
Intermediate in Pharmaceutical Synthesis
The 2-chloro-5-fluoro-phenoxy moiety is a precursor to antifungal and antiviral agents, where halogenation enhances target binding affinity .
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